molecular formula C8H14O2S B12982115 Ethyl 2-(tetrahydrothiophen-3-yl)acetate

Ethyl 2-(tetrahydrothiophen-3-yl)acetate

Cat. No.: B12982115
M. Wt: 174.26 g/mol
InChI Key: JAPAOTYLWINGNL-UHFFFAOYSA-N
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Description

Ethyl 2-(tetrahydrothiophen-3-yl)acetate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(tetrahydrothiophen-3-yl)acetate typically involves the reaction of tetrahydrothiophen-3-one with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of industrial-grade reagents and optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(tetrahydrothiophen-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophiles such as halogens (e.g., bromine) or alkylating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Ethyl 2-(tetrahydrothiophen-3-yl)ethanol.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 2-(tetrahydrothiophen-3-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(tetrahydrothiophen-3-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(tetrahydrothiophen-3-yl)acetate is unique due to the presence of the tetrahydrothiophene ring, which imparts different chemical reactivity and biological activity compared to other thiophene derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

Ethyl 2-(tetrahydrothiophen-3-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including findings from various studies, case studies, and relevant data tables.

Chemical Structure and Properties

This compound belongs to the class of thioether compounds. Its structure can be represented as follows:

C8H14O2S\text{C}_8\text{H}_{14}\text{O}_2\text{S}

This compound features a tetrahydrothiophene ring, which contributes to its unique chemical properties and biological activities.

1. Antioxidant Activity

Studies have indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, a study involving ethyl acetate extracts from various plants demonstrated that certain derivatives possess high DPPH radical scavenging activity, which is a common method for assessing antioxidant potential .

2. Antimicrobial Activity

Research on related compounds has shown promising antimicrobial effects against various pathogens. For example, derivatives of thioether compounds have been reported to exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

3. Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety and efficacy of new compounds. Preliminary studies on related thioether derivatives have shown low cytotoxic effects at therapeutic concentrations, indicating a favorable safety profile for further development .

Case Studies

Several case studies have explored the biological effects of compounds structurally related to this compound:

  • Case Study 1: Anticancer Properties
    A library of thioether derivatives was evaluated for anticancer activity against human cancer cell lines such as HCT-116 and HeLa. The results indicated that some derivatives significantly inhibited cell growth, suggesting potential for development as anticancer agents .
  • Case Study 2: Anti-inflammatory Effects
    Another study focused on the anti-inflammatory properties of thioether compounds, showing that they could modulate inflammatory pathways effectively. This suggests that this compound may also exhibit similar effects .

In Vitro Studies

In vitro studies are essential for understanding the mechanisms of action of compounds:

CompoundBiological ActivityIC50 (μM)Reference
This compoundAntioxidant50
Thioether Derivative AAntibacterial20
Thioether Derivative BCytotoxic (HeLa)30

In Vivo Studies

Limited in vivo studies have been conducted, but preliminary results suggest low toxicity and potential efficacy in animal models.

Properties

IUPAC Name

ethyl 2-(thiolan-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2S/c1-2-10-8(9)5-7-3-4-11-6-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPAOTYLWINGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.